![molecular formula C16H23F6N3O2 B2451292 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide CAS No. 862731-66-6](/img/structure/B2451292.png)
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
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Overview
Description
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is a type of hydrophobic ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Synthesis Analysis
The synthesis of this compound involves several steps . First, ethyl sulfate is added dropwise to a toluene solution of 1-methylimidazole. The reaction forms an ionic liquid that turns the solution turbid. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then allowed to separate into layers. The resulting 1-ethyl-3-methylimidazolium ethyl sulfate is then washed with toluene three times to purify it. The purified product is then vacuum distilled at 60°C to remove residual toluene and dried at 80°C in a vacuum oven for 24 hours .Molecular Structure Analysis
The molecular interactions and conformational states of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have been analyzed in detail using ab initio methods at the density functional theory (DFT) .Physical And Chemical Properties Analysis
This compound has a melting point of ≥15 °C, a boiling point of 543.6 °C, and a density of 1.53 g/cm3 . It is insoluble in water and appears as a liquid that is colorless to pale yellow in color .Scientific Research Applications
Catalysis and Green Chemistry
ILs can serve as green and sustainable solvents in catalytic reactions. Researchers have studied the use of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide in various catalytic processes, including organic transformations, oxidation reactions, and cross-coupling reactions. Its unique properties can enhance reaction rates and selectivity.
Safety and Hazards
Mechanism of Action
Target of Action
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, also known as 1-Methyl-3-octyl-3-imidazolium Bis(2,2,2-trifluoroacetyl)amide, is a type of ionic liquid Similar ionic liquids have been used in the fabrication of lithium-ion batteries , suggesting that their targets could be the anode, cathode, and electrolyte within these batteries .
Mode of Action
It’s known that ionic liquids like this one can influence the solubility of gases . For instance, the solubility of alkane gases is less than the alkene gas in this ionic liquid . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .
Biochemical Pathways
Ionic liquids have been tested as solvents for the separation of aromatic and aliphatic hydrocarbons , indicating that they might interact with biochemical pathways related to these compounds.
Result of Action
Given its use in lithium-ion batteries , it can be inferred that it plays a role in the charge-discharge cycle of these batteries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of gases in this ionic liquid can vary with temperature . Furthermore, the compound’s storage temperature can impact its stability .
properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSQGRULPHJNSE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide |
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